

Synonyms for Methyl 2-(3-bromophenyl)acetate in chemical literature.

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Compound of Interest

Compound Name: Methyl 2-(3-bromophenyl)acetate

Cat. No.: B147211

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A Comprehensive Technical Guide to Methyl 2-(3-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on **Methyl 2-(3-bromophenyl)acetate**, a key chemical intermediate. This document provides a thorough compilation of its nomenclature, physicochemical properties, and detailed experimental protocols found in chemical literature, tailored for professionals in research and development.

Chemical Identity and Synonyms

Methyl 2-(3-bromophenyl)acetate is known by a variety of names in chemical literature and commercial catalogs. Accurate identification is crucial for procurement, synthesis, and regulatory compliance. The following table summarizes the most common synonyms and identifiers for this compound.

Identifier Type	Identifier	Citation
Systematic Name	Methyl 2-(3-bromophenyl)acetate	[1][2][3][4][5][6][7]
IUPAC Name	methyl 2-(3-bromophenyl)acetate	[1][4]
CAS Number	150529-73-0	[1][2][3][4][5][7][8][9]
Common Synonyms	(3-Bromophenyl)acetic acid methyl ester	[2][3][6]
Methyl 3-bromophenylacetate	[1][2][3][6]	
Methyl m-bromophenylacetate	[2][3][6]	
Benzeneacetic acid, 3-bromo-, methyl ester	[2][6]	
Methyl 3-bromobenzeneacetate	[3][4]	
Methyl 2-(3-bromophenyl)ethanoate		

Physicochemical and Spectral Data

A summary of the key quantitative data for **Methyl 2-(3-bromophenyl)acetate** is provided below, offering a quick reference for experimental planning and analysis.

Property	Value	Citation
Molecular Formula	C ₉ H ₉ BrO ₂	[1] [2] [3] [4]
Molecular Weight	229.07 g/mol	[3] [4]
Physical Form	Colorless oil or Liquid	[5]
Purity	≥95% to 98%	[3] [5] [7]
Storage Temperature	Room Temperature or 2-8°C Refrigerator	[3] [4] [5] [7]
InChI Key	ULSSGHADTSRELG-UHFFFAOYSA-N	[4] [5] [6] [7]
SMILES	<chem>COC(=O)CC1=CC=CC(Br)=C1</chem>	[3] [4]

Experimental Protocols

Synthesis of Methyl 2-(3-bromophenyl)acetate

A common and efficient method for the synthesis of **Methyl 2-(3-bromophenyl)acetate** is through the esterification of 3-bromophenylacetic acid. The following protocol is based on a published procedure.[\[1\]](#)

Materials:

- 3-Bromophenylacetic acid
- Acetone (anhydrous)
- Potassium carbonate (K₂CO₃, dried)
- Methyl iodide (CH₃I)
- Celite
- Petroleum ether (PE)
- Ethyl acetate (EtOAc)

Procedure:

- Under inert atmospheric conditions, dissolve 3-bromophenylacetic acid (1.0 eq) and dried potassium carbonate (3.0 eq) in anhydrous acetone.
- Add methyl iodide (3.0 eq) dropwise to the solution.
- Stir the reaction mixture at 30 °C for approximately 67 hours.
- After cooling the reaction to room temperature, filter the suspension through a pad of Celite.
- Remove the solvent from the filtrate in vacuo.
- Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent.
- Evaporate the solvent from the collected fractions to yield the final product, **Methyl 2-(3-bromophenyl)acetate**, as a colorless oil.

Expected Yield: Quantitative (approximately 100%).[\[1\]](#)

Analytical Characterization

The identity and purity of the synthesized **Methyl 2-(3-bromophenyl)acetate** can be confirmed by spectroscopic methods.

¹H-NMR Spectroscopy:

- Solvent: CDCl₃
- Reference: Tetramethylsilane (TMS)
- Characteristic Peaks (400 MHz): δ = 7.44 (d, J = 1.5 Hz, 1H), 7.41 (dt, J = 6.5, 2.2 Hz, 1H), 7.23–7.17 (m, 2H), 3.71 (s, 3H), 3.60 (s, 2H) ppm.[\[1\]](#)

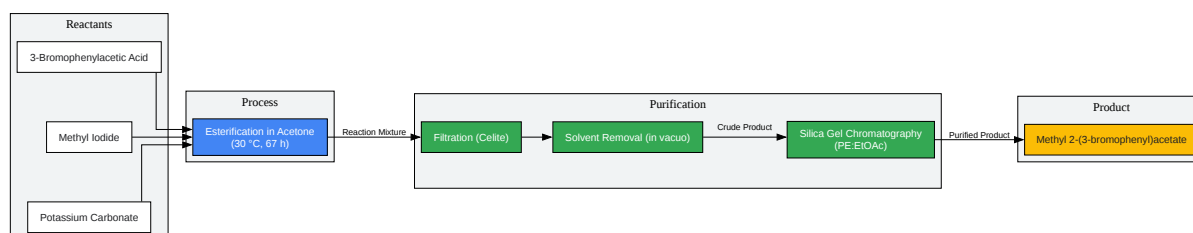
¹³C-NMR Spectroscopy:

- Solvent: CDCl₃

- Characteristic Peaks (100 MHz): δ (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2, 40.7.[1]

Logical and Experimental Workflows

While this document has not identified the involvement of **Methyl 2-(3-bromophenyl)acetate** in complex biological signaling pathways, its role in synthetic chemistry provides a logical workflow that can be visualized. The following diagram illustrates the synthesis pathway described in the experimental protocol.



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Caption: Synthesis workflow for **Methyl 2-(3-bromophenyl)acetate**.

Applications in Synthesis

Methyl 2-(3-bromophenyl)acetate serves as a valuable reagent in organic synthesis. Notably, it is utilized as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[8] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential therapeutic applications in Alzheimer's disease.[8] This highlights

the importance of **Methyl 2-(3-bromophenyl)acetate** as a building block in the development of pharmaceutically active compounds. It is also used in palladium, nickel, or copper-catalyzed cross-coupling reactions to synthesize biphenyls.[2]

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